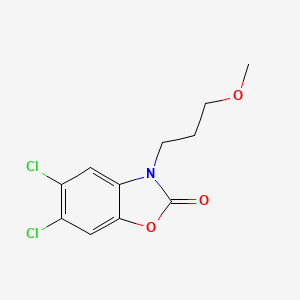
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 g/mol . This compound belongs to the benzoxazolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can significantly improve the production rate and reduce the cost of manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ and molecular oxygen are commonly used for oxidation reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Different nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazolinone compounds.
Aplicaciones Científicas De Investigación
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-benzoxazolinone: This compound has a similar structure but differs in the substitution pattern on the benzoxazolinone ring.
3-Methyl-2-benzoxazolinone: Another related compound with a methyl group at the 3-position.
6-Nitro-2-benzoxazolinone: This compound contains a nitro group at the 6-position, which imparts different chemical properties.
Uniqueness
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms and a methoxypropyl group can enhance its interactions with molecular targets and potentially improve its efficacy in various applications.
Propiedades
Número CAS |
20844-83-1 |
|---|---|
Fórmula molecular |
C11H11Cl2NO3 |
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
5,6-dichloro-3-(3-methoxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H11Cl2NO3/c1-16-4-2-3-14-9-5-7(12)8(13)6-10(9)17-11(14)15/h5-6H,2-4H2,1H3 |
Clave InChI |
VPPSCPRHYMFSKA-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C2=CC(=C(C=C2OC1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




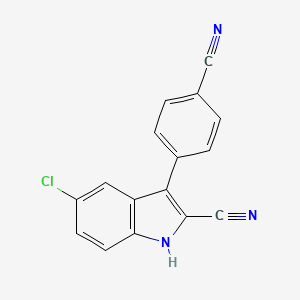
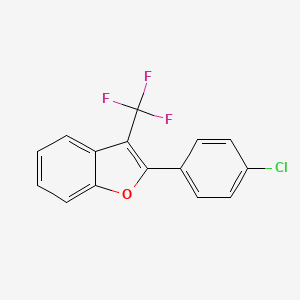

![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
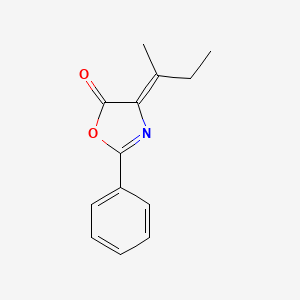
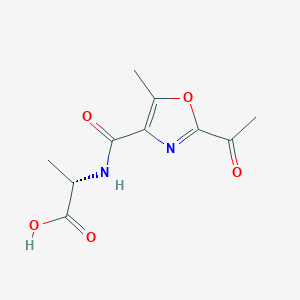

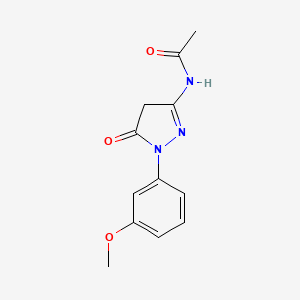
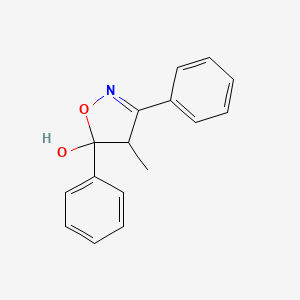
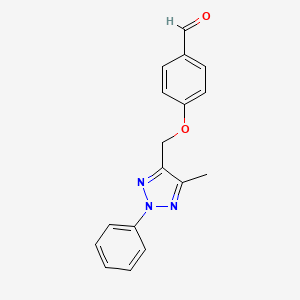
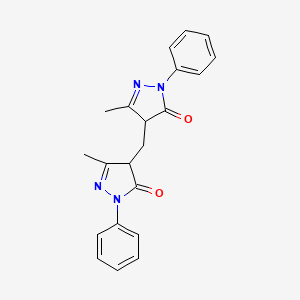
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
